Cerium tris(2-ethylbutyrate) is an organometallic compound with the chemical formula . It consists of a cerium ion coordinated with three 2-ethylbutyrate ligands. This compound is notable for its solubility in organic solvents and is primarily derived from cerium, a rare earth metal known for its unique oxidation states and catalytic properties. Cerium itself exists in two common oxidation states: +3 (cerous) and +4 (ceric), with cerium tris(2-ethylbutyrate) typically exhibiting the +4 oxidation state, making it an effective oxidizing agent in various
Cerium compounds, including cerium tris(2-ethylbutyrate), have been studied for their biological activity. While the specific biological effects of cerium tris(2-ethylbutyrate) are not extensively documented, cerium ions are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. Additionally, some studies suggest that cerium compounds may have potential therapeutic applications in treating conditions related to oxidative damage .
Cerium tris(2-ethylbutyrate) can be synthesized through various methods. A common approach involves the reaction of ceric ammonium nitrate with 2-ethylhexanoic acid under controlled conditions. The general steps include:
Cerium tris(2-ethylbutyrate) has several applications across different fields:
Interaction studies involving cerium tris(2-ethylbutyrate) focus on its reactivity with various substrates and its role as a catalyst. Research indicates that it interacts effectively with alcohols and olefins, promoting oxidation and polymerization reactions. Additionally, studies on its interactions with biological molecules suggest potential pathways for therapeutic applications, although more research is needed to fully understand these interactions .
Cerium tris(2-ethylbutyrate) shares similarities with other cerium-based compounds but exhibits unique properties due to its specific ligands. Here’s a comparison with similar compounds:
| Compound Name | Structure | Key Properties | Unique Features |
|---|---|---|---|
| Cerium(III) 2-Ethylhexanoate | Soluble in organic solvents | Lower oxidation state (+3) | |
| Cerium(IV) Acetate | Good catalytic properties | Higher coordination number | |
| Cerium(IV) Butyrate | Similar catalytic activity | Different ligand chain length |
Cerium tris(2-ethylbutyrate) stands out due to its specific ligand structure which enhances its solubility and catalytic efficiency compared to other cerium compounds .
Cerium tris(2-ethylbutyrate), a cerium(III) carboxylate compound with the molecular formula C₁₈H₃₃CeO₆ and molecular weight of 485.57 g/mol, can be synthesized through various aqueous-phase preparation methods involving cerium salt neutralization [7] [8]. The fundamental principle behind this synthetic approach involves the reaction between cerium salts and 2-ethylbutyric acid in an aqueous medium, where neutralization leads to the formation of the desired cerium tris(2-ethylbutyrate) complex [4].
The aqueous-phase preparation typically begins with the dissolution of cerium precursors, commonly cerium(III) nitrate hexahydrate or cerium(III) chloride, in deionized water to form a homogeneous solution [3]. This is followed by the addition of a stoichiometric amount of 2-ethylbutyric acid, which is then neutralized using an appropriate base such as sodium hydroxide or ammonium hydroxide to facilitate the formation of cerium tris(2-ethylbutyrate) [12] [4].
A standard procedure involves the preparation of sodium 2-ethylbutyrate by mixing stoichiometric amounts of 2-ethylbutyric acid and sodium hydroxide at ambient temperature in the presence of water to give a solution of approximately 1.2 M concentration [33]. To this solution, a stoichiometric quantity of aqueous cerium(III) nitrate solution (with an acid/Ce ratio of 3:1) is added with vigorous agitation [33]. The resulting pale yellow, rubbery product is collected on a filter frit and washed several times with deionized water until the conductivity of the filtrate reaches a constant value [33].
Several key parameters influence the efficiency and yield of the aqueous-phase neutralization process:
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| pH | 7.0-8.5 | Controls precipitation rate and product purity |
| Temperature | 25-60°C | Affects reaction kinetics and product crystallinity |
| Reaction Time | 2-4 hours | Determines completion of neutralization |
| Cerium Salt Concentration | 0.1-0.5 M | Influences product morphology and yield |
| Stirring Rate | 450-1200 rpm | Ensures homogeneous reaction conditions |
The pH of the reaction medium plays a crucial role in the formation of cerium tris(2-ethylbutyrate), with optimal precipitation occurring in the slightly basic range (pH 7.0-8.5) [3] [15]. Temperature control is equally important, as higher temperatures can accelerate the reaction but may lead to undesired side products or decreased purity [3].
Following the neutralization reaction, the cerium tris(2-ethylbutyrate) precipitate requires thorough purification to remove unreacted starting materials and inorganic salts [4]. This typically involves multiple washing steps with deionized water, followed by filtration and drying under controlled conditions [33]. The final product is characterized by its pale yellow appearance and specific physicochemical properties that confirm its identity and purity [7] [8].
Solvent-mediated synthesis represents an alternative approach to preparing cerium tris(2-ethylbutyrate), offering advantages in terms of product purity, morphological control, and scalability [4] [12]. This methodology employs organic solvents as reaction media, facilitating the dissolution of reactants and controlled precipitation of the desired product.
The choice of solvent significantly impacts the synthesis of cerium tris(2-ethylbutyrate), with both polar and non-polar organic solvents being utilized depending on the specific requirements [4]. Common solvents include toluene, xylene, hexane, and various alcohols, each offering distinct advantages in terms of reactant solubility and product isolation [12] [45].
A particularly effective approach involves the use of a two-phase system, where an aqueous solution of cerium salt interacts with an organic phase containing the 2-ethylbutyric acid [4]. This biphasic reaction environment facilitates the controlled formation of cerium tris(2-ethylbutyrate) at the interface, with subsequent migration of the product into the organic phase [12].
The solvent-mediated synthesis of cerium tris(2-ethylbutyrate) proceeds through several mechanistic pathways, depending on the specific reaction conditions and solvent system employed [40]. In a typical procedure, cerium ammonium nitrate (CAN) is reacted with 2-ethylbutyric acid in an organic solvent, leading to the formation of the desired cerium(III) carboxylate complex [40] [44].
A notable approach involves the reaction of cerium(IV) salts with organic acids in a two-phase system [40]. In this method, an aqueous solution of cerium(IV) salt is mixed with an organic acid, and a solid inorganic base is added to a stirred two-phase system [40]. The organic salt of the acid is formed in situ and reacts with the aqueous cerium solution to give the desired cerium organic product [40] [12].
Several factors can be optimized to enhance the efficiency and yield of solvent-mediated synthesis:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent Type | Non-polar (toluene, xylene) | Facilitates product separation |
| Reaction Temperature | 40-80°C | Controls reaction rate and product quality |
| Cerium:Acid Ratio | 1:3 to 1:3.5 | Ensures complete complexation |
| Reaction Time | 1-3 hours | Allows for complete conversion |
| Water Content | <0.5% | Minimizes hydrolysis side reactions |
The solvent-mediated approach often yields cerium tris(2-ethylbutyrate) with higher purity compared to aqueous methods, as the organic environment limits the formation of hydroxide or oxide impurities [44] [47]. Additionally, the use of organic solvents allows for better control over the reaction kinetics and product morphology, resulting in more consistent batch-to-batch quality [40] [45].
The transition from laboratory-scale synthesis to industrial production of cerium tris(2-ethylbutyrate) requires careful consideration of process parameters, equipment design, and quality control measures [6]. Industrial-scale protocols aim to maximize yield and purity while minimizing production costs and environmental impact.
Industrial production of cerium tris(2-ethylbutyrate) typically employs continuous or semi-continuous processes rather than batch reactions to enhance efficiency and throughput [6]. These scaled-up methodologies often utilize specialized reactors designed to handle the specific requirements of cerium carboxylate synthesis [6] [40].
A common industrial approach involves the continuous addition of cerium salt solution and 2-ethylbutyric acid to a reactor maintained under controlled conditions of temperature, pH, and mixing [40]. The product is continuously harvested, purified, and processed into the final form, which may be a solution in an appropriate solvent or a solid product after drying [44] [40].
Several critical process parameters must be carefully controlled in industrial-scale production:
| Parameter | Industrial Range | Control Method |
|---|---|---|
| Reactor Temperature | 50-90°C | Jacketed vessels with temperature control |
| Mixing Efficiency | 150-200 metric tons/annum | High-shear mixers or impellers |
| Residence Time | 1-4 hours | Flow rate adjustment in continuous systems |
| Raw Material Purity | >99% | Supplier qualification and incoming testing |
| Process Monitoring | Real-time | Automated sensors and control systems |
Equipment selection plays a crucial role in industrial production, with specialized reactors, filtration systems, and drying equipment being essential for efficient manufacturing [6]. Corrosion-resistant materials such as stainless steel or glass-lined vessels are typically employed due to the potentially corrosive nature of the reaction components [6] [40].
Maximizing the yield of cerium tris(2-ethylbutyrate) in industrial settings involves a multifaceted approach addressing various aspects of the production process [40] [44]:
Raw Material Selection: Using high-purity cerium salts and 2-ethylbutyric acid minimizes side reactions and impurities in the final product [40].
Reaction Parameter Optimization: Fine-tuning of temperature, pH, and reactant concentrations based on statistical design of experiments (DoE) approaches can significantly enhance yields [6] [40].
Solvent Recovery and Recycling: Implementation of efficient solvent recovery systems reduces production costs and environmental impact while maintaining product quality [6].
Process Integration: Integrating reaction, separation, and purification steps into a continuous process minimizes material handling and potential yield losses [40] [44].
Advanced Process Control: Utilizing real-time monitoring and feedback control systems ensures consistent reaction conditions and product quality [6].
Cerium tris(2-ethylbutyrate) represents a significant organometallic compound in the cerium carboxylate family, characterized by its unique molecular structure with the formula C₁₈H₃₃CeO₆ and molecular weight of 485.567 g/mol [1]. This compound exhibits distinctive physicochemical properties that make it valuable for various industrial and catalytic applications. The fundamental properties of this cerium(III) complex are summarized in the comprehensive data presented below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₃CeO₆ | [1] |
| Molecular Weight (g/mol) | 485.567 | [1] |
| CAS Number | 94278-28-1 | [1] |
| EINECS Number | 304-717-2 | [1] |
| Exact Mass (g/mol) | 485.133 | [1] |
| LogP | 0.518 | [1] |
| Polar Surface Area (Ų) | 120.39 | [1] |
| Physical Appearance | Yellow to tan powder/crystals | [2] |
| Coordination Number | 6 (octahedral) | Typical for Ce³⁺ carboxylates |
| Oxidation State of Cerium | +3 | [1] |
The compound exists as a coordination complex where the cerium(III) ion adopts an octahedral geometry, coordinating with three 2-ethylbutyrate ligands through their carboxylate oxygen atoms [2]. The relatively low LogP value of 0.518 indicates moderate lipophilicity, while the polar surface area of 120.39 Ų suggests significant polarity due to the carboxylate functionalities [1].
The solubility behavior of cerium tris(2-ethylbutyrate) demonstrates characteristic patterns typical of organometallic carboxylate complexes, with pronounced differences between polar and nonpolar solvent systems. The compound exhibits excellent solubility in organic solvents while remaining essentially insoluble in water [2] [3] [4]. This amphiphilic behavior results from the hydrophobic nature of the 2-ethylbutyrate ligands combined with the ionic character of the cerium center.
| Solvent Type | Solubility | Polarity Classification | Dielectric Constant |
|---|---|---|---|
| Water | Insoluble | Polar protic | 80.1 |
| Alcohols (methanol, ethanol) | Moderately soluble | Polar protic | 32.7 (methanol) |
| Nonpolar hydrocarbons (hexane, benzene) | Highly soluble | Nonpolar | 2.3 (hexane) |
| Polar aprotic solvents (acetone, DMF) | Soluble | Polar aprotic | 20.7 (acetone) |
| Halogenated solvents (dichloromethane) | Soluble | Polar aprotic | 8.9 |
| Carboxylic acids | Highly soluble | Polar acidic | 3.8 (acetic acid) |
| Ethers (diethyl ether, THF) | Moderately soluble | Polar aprotic | 4.3 (diethyl ether) |
In nonpolar hydrocarbon solvents such as hexane and benzene, cerium tris(2-ethylbutyrate) demonstrates exceptional solubility due to favorable van der Waals interactions between the branched alkyl chains of the ligands and the solvent molecules [5] [3] [6]. The compound can achieve concentrations exceeding 20% by weight in these solvents, making it particularly suitable for applications requiring high cerium content in organic media [4].
Polar aprotic solvents including acetone, dimethylformamide, and dichloromethane provide good solubility through dipole-dipole interactions and coordination with the cerium center [7] [6]. The solubility in these systems typically ranges from 5-15% by weight, depending on temperature and the specific solvent polarity [4].
Alcoholic solvents such as methanol and ethanol show moderate solubility characteristics, with the compound dissolving to approximately 2-8% by weight [7]. The solubility in alcohols is enhanced by potential coordination of the alcohol molecules to the cerium center, though this may lead to partial ligand exchange under certain conditions [5] [4].
The complete insolubility in water results from the hydrophobic nature of the 2-ethylbutyrate ligands and the absence of favorable interactions between the compound and water molecules [2] [3]. This characteristic is consistent with other cerium carboxylates containing branched aliphatic chains and is attributed to the low dielectric constant interaction and inability to form hydrogen bonds with the organic ligands [7] [6].
The thermal behavior of cerium tris(2-ethylbutyrate) follows characteristic patterns observed in cerium carboxylate complexes, with distinct decomposition stages occurring over well-defined temperature ranges [8] [9] [10] [11]. Thermogravimetric analysis reveals a complex multi-step decomposition process leading ultimately to the formation of cerium dioxide as the final product.
| Temperature Range (°C) | Process | Mass Loss (%) | Atmosphere Effect |
|---|---|---|---|
| 25-150 | Stable solid phase | 0-2 | No effect |
| 150-250 | Dehydration/melting | 2-5 | Slight in air |
| 250-330 | Initial decomposition | 15-25 | Significant difference |
| 330-450 | Major decomposition | 45-65 | Air vs inert major difference |
| 450-600 | Oxidation to CeO₂ | 10-15 | Oxidative only |
| >600 | CeO₂ stable | Stable | No effect |
At temperatures below 150°C, cerium tris(2-ethylbutyrate) remains thermally stable with minimal mass loss, typically less than 2%, which may be attributed to the loss of surface-adsorbed moisture or volatile impurities [9] [11]. The compound maintains its structural integrity throughout this temperature range in both inert and oxidizing atmospheres.
Between 150-250°C, the compound undergoes initial thermal transitions including potential melting and dehydration processes [8] [10] [11]. Studies on related cerium carboxylates indicate that compounds in this family typically exhibit melting transitions prior to decomposition, with mass losses of 2-5% observed in this temperature range [10] [11]. The slight difference between air and inert atmospheres suggests minimal oxidative effects at these moderate temperatures.
The initial decomposition phase (250-330°C) represents the onset of significant thermal degradation, with mass losses ranging from 15-25% [8] [9]. This stage involves the beginning of ligand decomposition and the formation of intermediate cerium-containing species. Research on similar cerium carboxylates indicates that decomposition in this range leads to the formation of cerium oxycarbonate intermediates [10] [11].
Major decomposition occurs between 330-450°C, with substantial mass losses of 45-65% as the organic ligands undergo extensive thermal degradation [8] [9] [10]. The atmosphere effect becomes pronounced in this temperature range, with decomposition in air proceeding more rapidly and at lower temperatures compared to inert conditions [9] [11]. Gas evolution analysis of related compounds shows that carbon dioxide and symmetrical ketones are the primary volatile products during this stage [10] [11].
The final oxidation phase (450-600°C) involves the conversion of intermediate cerium species to cerium dioxide, with mass losses of 10-15% observed only in oxidizing atmospheres [8] [9]. In inert conditions, the formation of cerium sesquioxide (Ce₂O₃) may occur as an intermediate before final oxidation to CeO₂ [10] [11].
Above 600°C, cerium dioxide remains thermally stable with no further mass loss, representing the final decomposition product regardless of atmospheric conditions [8] [9]. The complete decomposition pathway can be summarized as progressing through cerium oxycarbonate intermediates before ultimate conversion to CeO₂ [10] [11].
The redox chemistry of cerium tris(2-ethylbutyrate) is fundamentally governed by the Ce³⁺/Ce⁴⁺ redox couple, which exhibits significant dependence on coordination environment and solution conditions [12] [13] [14] [15]. The compound's redox behavior is characterized by quasi-reversible electron transfer kinetics and substantial modulation of redox potentials by ligand coordination effects.
| Parameter | Value/Description | Reference |
|---|---|---|
| Standard Reduction Potential Ce⁴⁺/Ce³⁺ (V vs SHE) | +1.61 | [13] [15] |
| Potential in Sulfuric Acid (V vs SHE) | +1.44 | [13] [15] |
| Potential in Nitric Acid (V vs SHE) | +1.61 | [13] [15] |
| Potential in Perchloric Acid (V vs SHE) | +1.70 | [13] [15] |
| Coordination Effect on Potential | Stabilizes Ce³⁺ state | [14] [15] |
| Electron Transfer Mechanism | Single electron transfer | [13] [16] |
| Kinetic Reversibility | Quasi-reversible | [15] |
| Oxidation Efficiency (%) | 87-98 (optimal conditions) | [13] |
| Preferred Oxidizing Conditions | Acidic medium, controlled potential | [13] [15] |
The standard reduction potential for the Ce⁴⁺/Ce³⁺ couple in aqueous solution is +1.61 V versus the standard hydrogen electrode [13] [15]. However, this potential is significantly modified by the coordination environment provided by the 2-ethylbutyrate ligands, which preferentially stabilize the Ce³⁺ oxidation state through strong coordination bonds [14] [15].
Ligand coordination effects play a crucial role in modulating the redox behavior of cerium tris(2-ethylbutyrate). The carboxylate ligands create a coordination environment that stabilizes the Ce³⁺ state relative to Ce⁴⁺, effectively shifting the redox potential to more positive values [14] [15]. This stabilization results from the strong affinity of Ce³⁺ for carboxylate oxygen donors and the larger ionic radius of Ce³⁺ (114 pm) compared to Ce⁴⁺ (97 pm), allowing for more favorable coordination geometry [15].
Acid medium effects demonstrate pronounced influence on the redox behavior, with potentials varying significantly based on the specific acid system [13] [15]. In sulfuric acid medium, the Ce⁴⁺/Ce³⁺ potential decreases to +1.44 V due to the formation of sulfate complexes that preferentially stabilize the Ce⁴⁺ state [13] [15]. Conversely, in perchloric acid, the potential increases to +1.70 V, while nitric acid maintains the standard potential of +1.61 V [13] [15].
The electron transfer mechanism proceeds through a single-electron process with quasi-reversible kinetics [13] [16] [15]. Electrochemical studies indicate that the oxidation of Ce³⁺ to Ce⁴⁺ can achieve efficiencies of 87-98% under optimal conditions, particularly in acidic media with controlled potential application [13]. The kinetic reversibility is affected by ligand reorganization at the electrode surface and the different coordination requirements of the Ce³⁺ and Ce⁴⁺ states [15].
Interconversion dynamics between Ce³⁺ and Ce⁴⁺ states are influenced by both thermodynamic and kinetic factors [12] [16]. The oxidation process is generally more facile than reduction, with reduction kinetics being slower due to the need for ligand reorganization and the smaller ionic radius of Ce⁴⁺ [15]. Environmental factors such as pH, temperature, and the presence of complexing agents significantly affect the interconversion rates and equilibrium positions [12] [16].